Cidofovir

HSV resistance thymidine kinase antiviral susceptibility

Cidofovir is a mechanistically distinct acyclic nucleoside phosphonate (ANP) that bypasses viral TK activation—retaining potency against acyclovir-resistant HSV (TK⁻ EC₅₀ 2.0 μM vs 10 μM) and ganciclovir-resistant CMV. Its extended intracellular half-life (17–87 h) enables infrequent dosing, while its unique anti-orthopoxvirus profile (vaccinia EC₅₀ 33–43 μM) makes it the biodefense reference standard. For CMV retinitis, BK virus viremia, or acyclovir-refractory HSV, cidofovir offers a resistance-conscious alternative where generic substitution is clinically inappropriate. Procure high-purity cidofovir for rigorous antiviral R&D.

Molecular Formula C8H14N3O6P
Molecular Weight 279.19 g/mol
CAS No. 113852-37-2
Cat. No. B1669016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCidofovir
CAS113852-37-2
Synonyms1-((3-hydroxy-2-phosphonylmethoxy)propyl)cytosine
1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine
cidofovir
cidofovir anhydrous
cidofovir sodium
cidofovir, (+-)-isomer
cidofovir, (R)-isomer
cidofovir, sodium salt
GS 504
GS-504
GS504
HPMPC
Vistide
Molecular FormulaC8H14N3O6P
Molecular Weight279.19 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O
InChIInChI=1S/C8H14N3O6P/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16)/t6-/m0/s1
InChIKeyVWFCHDSQECPREK-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility=170 mg/mL at pH 6-8
Aqueous solubility >=170 mg/ml @ pH 6-8
1.15e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cidofovir Procurement Guide: Broad-Spectrum Acyclic Nucleoside Phosphonate with Differentiated Antiviral Profile


Cidofovir (CDV, HPMPC) is an acyclic nucleoside phosphonate (ANP) antiviral agent originally discovered at the Institute of Organic Chemistry and Biochemistry, Prague, and developed by Gilead Sciences as Vistide® for intravenous administration [1]. Its molecular structure contains a stable carbon-phosphorus bond that eliminates the requirement for initial viral thymidine kinase (TK)-dependent phosphorylation, thereby conferring activity against TK-deficient viral strains that are resistant to nucleoside analogs such as acyclovir and ganciclovir [2]. Cidofovir exhibits broad-spectrum in vitro activity against herpesviruses (CMV, HSV-1, HSV-2, VZV, EBV), adenoviruses, poxviruses, and polyomaviruses including BK virus [3].

Why Cidofovir Cannot Be Simply Interchanged with Ganciclovir, Acyclovir, or Foscarnet in Clinical and Research Applications


Generic substitution among anti-herpesvirus agents is pharmacologically and clinically inappropriate due to fundamental mechanistic divergence in activation pathways, resistance mutation landscapes, and pharmacokinetic profiles. Unlike acyclovir and ganciclovir, which require initial phosphorylation by viral thymidine kinase (UL23 for HSV, UL97 for CMV), cidofovir bypasses this enzymatic step entirely via its stable phosphonate moiety [1]. This structural feature renders cidofovir active against TK-deficient or TK-altered viral isolates that confer resistance to acyclovir and ganciclovir [2]. Furthermore, cidofovir targets only the viral DNA polymerase (UL54 in CMV, UL30 in HSV), whereas ganciclovir resistance can also emerge via UL97 kinase mutations, creating divergent cross-resistance patterns [3]. The extended intracellular half-life of cidofovir diphosphate (17-87 hours) enables infrequent weekly to biweekly dosing, contrasting sharply with the daily or multiple-daily administration required for acyclovir, valacyclovir, and oral ganciclovir [4]. Substitution without these mechanistic and pharmacokinetic considerations risks therapeutic failure, emergence of multi-drug resistance, and inappropriate dosing schedules.

Cidofovir Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Informed Procurement


Cidofovir Retains Full Antiviral Activity Against Acyclovir-Resistant Thymidine Kinase-Deficient HSV Isolates

In head-to-head in vitro comparative testing, cidofovir demonstrates preserved antiviral activity against a thymidine kinase-deficient (TK⁻) HSV-1 strain (KOS ACVʳ), a genetic background that confers acyclovir resistance. Whereas acyclovir loses substantial potency against this TK⁻ mutant, cidofovir maintains near-wild-type inhibitory concentrations because its activation does not require viral TK-mediated phosphorylation [1].

HSV resistance thymidine kinase antiviral susceptibility acyclovir-resistant HSV nucleoside phosphonate

Extended Intracellular Half-Life of Cidofovir Diphosphate Enables Reduced Dosing Frequency Versus Acyclovir and Ganciclovir

Cidofovir's active intracellular metabolite, cidofovir diphosphate (CDVpp), exhibits markedly prolonged intracellular retention compared to the active triphosphate metabolites of acyclovir and ganciclovir. This prolonged persistence is the pharmacokinetic basis for cidofovir's once-weekly to biweekly intravenous dosing regimen [1].

intracellular pharmacokinetics dosing interval cidofovir diphosphate metabolite persistence acyclic nucleoside phosphonate

Probenecid Coadministration Mitigates Cidofovir Nephrotoxicity by Reducing Renal Tubular Uptake via hOAT1 Inhibition

Cidofovir-associated nephrotoxicity is dose-limiting and mechanistically linked to active tubular secretion via human organic anion transporter 1 (hOAT1). Coadministration of probenecid, an hOAT1 inhibitor, substantially reduces renal cortical accumulation of cidofovir and protects against morphological evidence of nephrotoxicity [1]. This mitigation strategy is a distinguishing feature of cidofovir clinical management not required for acyclovir or valacyclovir [2].

nephrotoxicity probenecid hOAT1 transporter renal clearance cidofovir safety

Comparative Clinical Outcomes: Cidofovir Demonstrates Slower Visual Field Loss Than Ganciclovir Implant in CMV Retinitis

In the randomized, multicenter Ganciclovir Cidofovir Cytomegalovirus Retinitis Trial (GCCRT), intravenous cidofovir (5 mg/kg weekly then biweekly) demonstrated a significantly slower rate of visual field loss compared to the ganciclovir implant plus oral ganciclovir regimen in patients with AIDS-related CMV retinitis [1].

CMV retinitis visual field preservation ganciclovir implant AIDS ocular outcomes

Cidofovir Resistance Mutations in CMV Are Confined to UL54 DNA Polymerase, Whereas Ganciclovir Resistance Emerges via Both UL97 Kinase and UL54

The genetic basis of antiviral drug resistance differs fundamentally between cidofovir and ganciclovir. Ganciclovir resistance can arise from mutations in either UL97 (viral phosphotransferase) or UL54 (DNA polymerase), whereas cidofovir resistance mutations are confined exclusively to UL54 [1]. This narrower mutational target space has implications for cross-resistance patterns and sequencing of antiviral therapies [2].

CMV resistance UL54 UL97 genotypic resistance ganciclovir cross-resistance

Cidofovir Exhibits Broad-Spectrum Orthopoxvirus Activity, Whereas Adefovir and Tenofovir (Related ANPs) Lack Anti-Poxvirus Efficacy

Among acyclic nucleoside phosphonates (ANPs), cidofovir demonstrates distinct broad-spectrum activity against orthopoxviruses that is absent in the structurally related ANPs adefovir (PMEA) and tenofovir (PMPA). This differential activity profile is critical for biodefense and poxvirus research applications [1].

orthopoxvirus vaccinia virus cowpox virus biodefense acyclic nucleoside phosphonate

Cidofovir Optimal Application Scenarios: Evidence-Based Indications for Procurement Decision-Making


Acyclovir-Resistant Herpes Simplex Virus (HSV) Infections in Immunocompromised Hosts

Cidofovir is indicated for mucocutaneous HSV infections that are refractory to acyclovir due to viral thymidine kinase (TK) deficiency. In vitro evidence demonstrates that cidofovir maintains an EC₅₀ of 2.0 μM against TK⁻ HSV-1, whereas acyclovir potency decreases 50-fold to an EC₅₀ of 10 μM [6]. Clinical case reports confirm that acyclovir-resistant HSV strains become sensitive following cidofovir therapy [4].

Cytomegalovirus (CMV) Retinitis Requiring Parenteral Therapy with Reduced Dosing Frequency

For CMV retinitis management in patients with AIDS or other immunocompromising conditions, cidofovir offers a parenteral alternative to ganciclovir implant with demonstrated clinical equipoise in retinitis progression control (0.71 vs 0.67 per person-year) and superior preservation of visual field (2 vs 7 degrees/month loss) [6]. The extended intracellular half-life of cidofovir diphosphate (17-65 hours) enables infrequent intravenous dosing (induction: weekly ×2; maintenance: every other week), reducing healthcare utilization compared to daily intravenous ganciclovir or foscarnet [4].

Orthopoxvirus Research and Biodefense Applications

Cidofovir is the only acyclic nucleoside phosphonate (ANP) with documented in vitro activity against vaccinia virus (EC₅₀ = 33-43 μM) and cowpox virus (EC₅₀ = 17-30 μM). Related ANPs adefovir and tenofovir lack anti-orthopoxvirus activity [6]. This specificity makes cidofovir the reference standard for poxvirus antiviral screening and a critical component of biodefense antiviral stockpiles.

BK Virus Infection in Kidney Transplant Recipients

Low-dose cidofovir has been utilized for BK virus viremia in kidney transplant recipients, where its broad-spectrum activity extends to polyomaviruses. Pharmacokinetic studies in this population demonstrate that cidofovir clearance correlates linearly with estimated glomerular filtration rate (eGFR), enabling individualized dosing based on renal function [6].

Technical Documentation Hub

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